molecular formula C23H19N3O3 B3541503 6-benzyl-2,3-dimethoxybenzimidazo[2,1-b]quinazolin-12(6H)-one

6-benzyl-2,3-dimethoxybenzimidazo[2,1-b]quinazolin-12(6H)-one

Cat. No.: B3541503
M. Wt: 385.4 g/mol
InChI Key: IWRBJCBFWJBGJU-UHFFFAOYSA-N
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Description

“6-benzyl-2,3-dimethoxybenzimidazo[2,1-b]quinazolin-12(6H)-one” is a complex organic compound that belongs to the class of benzimidazoquinazolines. These compounds typically consist of a benzimidazole ring fused with a quinazoline ring . The presence of the benzyl and dimethoxy groups may confer unique properties to this compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring fused with a quinazoline ring. The benzimidazole ring is a bicyclic heteroarene consisting of fused benzene and imidazole rings . The quinazoline is another bicyclic heteroarene, consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other contains two nitrogen atoms (pyrimidine) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the benzimidazole and quinazoline moieties, as well as the benzyl and dimethoxy substituents. For instance, the compound might undergo reactions typical of benzimidazoles and quinazolines, such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole and quinazoline rings could contribute to its aromaticity and potentially its stability .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, its potential biological activities could be explored, given the known activities of other benzimidazole and quinazoline derivatives .

Properties

IUPAC Name

6-benzyl-2,3-dimethoxybenzimidazolo[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-20-12-16-17(13-21(20)29-2)24-23-25(14-15-8-4-3-5-9-15)18-10-6-7-11-19(18)26(23)22(16)27/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBJCBFWJBGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C4=CC=CC=C4N(C3=N2)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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